molecular formula C10H9ClO B1588729 4-(2-Chlorophenyl)but-3-en-2-one CAS No. 20766-37-4

4-(2-Chlorophenyl)but-3-en-2-one

Cat. No.: B1588729
CAS No.: 20766-37-4
M. Wt: 180.63 g/mol
InChI Key: FHDSETHROOWFCQ-VOTSOKGWSA-N
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Description

4-(2-Chlorophenyl)but-3-en-2-one is an organic compound with the molecular formula C₁₀H₉ClO. It is also known as o-Chlorobenzalacetone. This compound is characterized by the presence of a chlorophenyl group attached to a butenone structure. It is a colorless to pale yellow solid with a distinct odor. The compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chlorophenyl)but-3-en-2-one can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction between 2-chlorobenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-chlorophenyl)butanoic acid.

    Reduction: Formation of 4-(2-chlorophenyl)butan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chlorophenyl)but-3-en-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)but-3-en-2-one: Similar structure but with the chlorine atom in the para position.

    4-Phenylbut-3-en-2-one: Lacks the chlorine atom, resulting in different reactivity and properties.

    4-(2-Bromophenyl)but-3-en-2-one: Contains a bromine atom instead of chlorine, leading to different chemical behavior.

Uniqueness

4-(2-Chlorophenyl)but-3-en-2-one is unique due to the presence of the chlorine atom in the ortho position, which influences its reactivity and interactions. This structural feature can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.

Properties

IUPAC Name

(E)-4-(2-chlorophenyl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDSETHROOWFCQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876245
Record name 3-Buten-2-one,4-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20766-37-4
Record name 3-Buten-2-one, 4-(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020766374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-4-(2-Chloro-phenyl)-but-3-en-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 200 g (1.4 mole) of 2-chlorobenzaldehyde in 500 ml of acetone is treated with 200 ml of water, cooled in an ice bath, then treated with 40 ml of 10% NaOH by drops. The mixture is kept below 40° C. After the addition is complete the mixture is stirred at 25° C. for 1.5 hours, then acidified with 10% HCl. The mixture is diluted with water and extracted with benzene. 0.5 g of toluene-sulfonic acid is added to the benzene solution and the mixture refluxed under a water separator. A total of 6 ml of water is collected. The mixture is cooled, shaken with bicarbonate, dried (Na2SO4), and evaporated. Distillation gives 150 g (60%) of 4-(2-chlorophenyl)-but-3-ene-2-one, b.p. 106°-120° C. @ 1 mm Hg.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
500 mL
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Quantity
200 mL
Type
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Reaction Step One
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Quantity
40 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixed solution of acetone (294 ml) and an aqueous solution (1.4 l) of sodium hydroxide (22.0 g) was added 2-chlorobenzaldehyde (70.3 g), and the mixture was stirred at room temperature for 5 hours. Excess acetone was evaporated under reduced pressure, and to the residue was added ethyl acetate (1.4 l). The mixture was subjected to extraction, and the ethyl acetate layer was washed with brine and dried (anhydrous magnesium sulfate). Under reduced pressure, ethyl acetate was evaporated to give crude 2-chlorobenzalacetone (94.6 g) as yellow oil, which was used for the following reaction without further purification.
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
70.3 g
Type
reactant
Reaction Step One
Quantity
294 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-(2-Chlorophenyl)but-3-en-2-one in the study of fungicidal agents?

A: The research paper uses this compound as a starting material to synthesize a series of novel 5-arylpyrazole derivatives []. These derivatives were then investigated for their fungicidal activity against several plant pathogenic fungi. The compound itself is not the focus of the study as a fungicidal agent, but rather a building block for creating new potentially more effective ones.

Q2: What are the key structural features of the synthesized compounds that contribute to their fungicidal activity?

A: The synthesized compounds are 5-(2-hydroxyphenyl)-3-methyl (or ethyl)-4,5-dihydro-N-acylpyrazole derivatives []. While the exact mechanism of action is not discussed in this paper, the presence of the arylpyrazole moiety and the variations in the acyl group substitutions are likely crucial for their fungicidal activity. Further research would be needed to elucidate the structure-activity relationships and pinpoint the specific structural features responsible for inhibiting fungal growth.

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